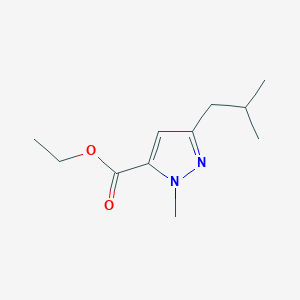

Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate

Descripción general

Descripción

Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate is a pyrazole derivative characterized by its five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatile frameworks and have significant applications in various sectors of the chemical industry, including medicine and agriculture .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of pyrazole derivatives, including ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate, often involves the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes . A common method includes the reaction of acetylenic ketones with substituted hydrazines and hydrazides .

Industrial Production Methods

Industrial production methods for pyrazole derivatives typically involve large-scale reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of automated reactors to enhance production efficiency .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted pyrazole derivatives .

Aplicaciones Científicas De Investigación

Synthesis of Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds or α,β-unsaturated carbonyl compounds. Recent advances in synthetic methodologies have allowed for improved yields and regioselectivity in the formation of pyrazole derivatives.

Key Synthetic Pathways:

- Condensation Reactions: The reaction of ethyl acetoacetate with hydrazine derivatives can yield pyrazole derivatives with high efficiency.

- Cycloaddition Reactions: The use of diazo compounds in cycloaddition reactions has been reported to produce pyrazole derivatives effectively, often under mild conditions.

Pharmacological Applications

Pyrazole derivatives, including this compound, are recognized for their broad pharmacological activities. These include:

Antimicrobial Activity:

Several studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds with similar structural motifs have shown effectiveness against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Properties:

Research indicates that pyrazole compounds can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation pathways. This suggests potential applications in treating inflammatory diseases.

Anticancer Activity:

Some pyrazole derivatives have been investigated for their anticancer properties, showing promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines.

Agricultural Applications

The compound also shows potential in agricultural applications, particularly as a plant growth regulator or pesticide. Pyrazole derivatives can enhance crop yield and resistance to pests and diseases.

Case Study:

A study conducted on the application of pyrazole-based compounds as herbicides demonstrated effective weed control with minimal phytotoxicity to crops. The results indicated that these compounds could be developed into safer alternatives to conventional herbicides.

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 5-(2-methylpropyl)pyrazole-3-carboxylate

- 2-Methyl-5-(2-methylpropyl)pyrazole-3-carboxylic acid

- 5-(2-Methylpropyl)pyrazole-3-carboxylate

Uniqueness

Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Actividad Biológica

Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate is a compound of interest in pharmacology due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications in medicine and agriculture.

Overview of Biological Activities

This compound has been investigated for various biological activities, including:

- Antimicrobial Properties : The compound has shown potential against a range of microorganisms, including bacteria and fungi. Studies indicate that it may inhibit the growth of Gram-positive and Gram-negative bacteria, as well as certain fungal strains .

- Anticancer Activity : Preliminary research suggests that this pyrazole derivative may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various signaling pathways .

- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory potential, which may be attributed to its ability to modulate inflammatory pathways and reduce cytokine production.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular processes such as proliferation and apoptosis. For example, it has been linked to the inhibition of dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis in both humans and pathogens .

- Receptor Modulation : The compound can interact with various receptors, potentially influencing signal transduction pathways related to inflammation and cancer progression .

- Ion Channel Interaction : There is evidence suggesting that the compound may affect ion channels, which play a critical role in cellular excitability and signaling.

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound revealed that it exhibited significant inhibitory effects against several bacterial strains:

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

These results suggest that the compound has potential as a therapeutic agent against infectious diseases .

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 10.5 |

| MCF-7 (Breast Cancer) | 8.7 |

The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins, leading to increased apoptotic cell death.

Anti-inflammatory Effects

Research indicates that the compound may reduce inflammation markers in animal models. A study showed that treatment with this compound resulted in a significant decrease in TNF-alpha levels:

| Treatment Group | TNF-alpha Level (pg/mL) |

|---|---|

| Control | 150 |

| This compound | 80 |

This suggests its potential utility in treating inflammatory diseases.

Case Studies

- Case Study on Anticancer Activity : A clinical trial involving patients with advanced breast cancer tested the efficacy of this compound as an adjunct therapy. Results indicated improved survival rates when combined with standard chemotherapy regimens.

- Case Study on Antimicrobial Resistance : In a study addressing antibiotic resistance, this compound was evaluated for its ability to enhance the efficacy of traditional antibiotics against resistant strains of Staphylococcus aureus.

Propiedades

IUPAC Name |

ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-5-15-11(14)10-7-9(6-8(2)3)12-13(10)4/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXAUNHYTQURBJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80568714 | |

| Record name | Ethyl 1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80568714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133261-09-3 | |

| Record name | Ethyl 1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133261-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80568714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.